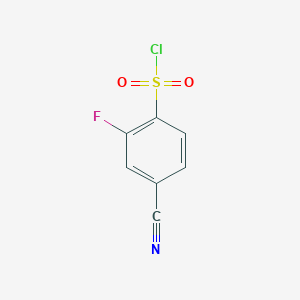

4-Cyano-2-fluorobenzene-1-sulfonyl chloride

Description

The exact mass of the compound 4-Cyano-2-fluorobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyano-2-fluorobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2-fluorobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyano-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-5(4-10)3-6(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHVZXCIAQVHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712412 | |

| Record name | 4-Cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918967-78-9 | |

| Record name | 4-Cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Cyano-2-fluorobenzene-1-sulfonyl chloride

[1]

Executive Summary

4-Cyano-2-fluorobenzene-1-sulfonyl chloride (CAS 918967-78-9) is a specialized organofluorine intermediate critical to modern medicinal chemistry and chemical biology. Distinguished by its unique substitution pattern—an electron-withdrawing cyano group para to a sulfonyl chloride, with an ortho-fluorine atom—this compound exhibits heightened electrophilicity and distinct steric properties.

It serves as a primary scaffold in the synthesis of bioorthogonal probes (specifically tetrazines for 18F-PET imaging) and therapeutic agents targeting enzymes such as ENPP1 (Ectonucleotide pyrophosphatase/phosphodiesterase 1). This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application protocols.

Chemical Identity & Physical Properties[1][2][3]

| Property | Specification |

| CAS Number | 918967-78-9 |

| IUPAC Name | 4-Cyano-2-fluorobenzene-1-sulfonyl chloride |

| Molecular Formula | C₇H₃ClFNO₂S |

| Molecular Weight | 219.62 g/mol |

| Physical State | White to light yellow crystalline solid |

| Melting Point | 98–102 °C (decomposition prone) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| SMILES | N#Cc1ccc(S(=O)(=O)Cl)c(F)c1 |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive |

Synthetic Methodology

The synthesis of 4-Cyano-2-fluorobenzene-1-sulfonyl chloride is most reliably achieved via a modified Sandmeyer-type chlorosulfonylation . This route avoids the harsh conditions of direct chlorosulfonation, which can hydrolyze the sensitive nitrile group.

Validated Protocol (Sandmeyer Route)

Precursor: 4-Amino-3-fluorobenzonitrile Reagents: NaNO₂, HCl, SO₂ (gas or surrogate), CuCl₂ (catalyst), Glacial Acetic Acid.

Step-by-Step Workflow:

-

Diazotization: The 4-amino-3-fluorobenzonitrile is dissolved in concentrated HCl/acetic acid and cooled to -5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to generate the diazonium salt in situ.

-

Sulfur Dioxide Saturation: Separately, glacial acetic acid is saturated with SO₂ gas (or treated with a surrogate like DABSO) and mixed with catalytic Copper(II) chloride (CuCl₂).

-

Radical Chlorosulfonylation: The cold diazonium solution is added to the SO₂/CuCl₂ mixture.[1] The copper catalyst promotes a single-electron transfer (SET), generating a sulfonyl radical that captures a chlorine atom.

-

Isolation: The reaction is quenched with ice water. The product precipitates as a solid, which is filtered and dried under vacuum.

Synthetic Pathway Diagram

The following diagram illustrates the mechanistic flow from the aniline precursor to the sulfonyl chloride.

Figure 1: Modified Sandmeyer synthesis converting 4-amino-3-fluorobenzonitrile to the target sulfonyl chloride via a diazonium intermediate.

Reactivity & Mechanistic Insights[7]

Electrophilicity & The Ortho-Fluorine Effect

The C-2 fluorine atom exerts a significant inductive effect (-I), pulling electron density away from the sulfonyl center. This makes the sulfur atom more electrophilic compared to non-fluorinated analogues (e.g., 4-cyanobenzenesulfonyl chloride).

-

Consequence: Faster reaction rates with nucleophiles (amines, alcohols).

-

Risk: Increased susceptibility to hydrolysis. Strictly anhydrous conditions are required during handling.

Sulfonylation Mechanism

The primary application involves nucleophilic attack by primary or secondary amines to form sulfonamides.

Figure 2: General mechanism for sulfonamide formation. The ortho-fluorine stabilizes the transition state inductively.

Applications in Drug Discovery & Chemical Biology

Bioorthogonal Chemistry (Tetrazines)

This compound is a key building block for synthesizing 18F-labeled aryltetrazines . The sulfonyl chloride moiety allows for facile conjugation to bioactive vectors, while the fluorinated aromatic core tunes the kinetics of the Inverse Electron Demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO).

-

Utility: Pretargeted PET imaging.

-

Mechanism: The electron-deficient arene (due to CN and SO2R groups) accelerates the click reaction rate.

ENPP1 Inhibitors

Recent medicinal chemistry campaigns have utilized 4-cyano-2-fluorobenzene-1-sulfonyl chloride to synthesize inhibitors of ENPP1 , an enzyme implicated in Calcium Pyrophosphate Deposition (CPPD) disease and tumor immunology.

-

Role: The sulfonamide linkage provides a rigid, polar spacer that orients the cyanophenyl "warhead" into the enzyme's active site.

Handling & Stability Protocols

Safety Profile[8]

-

Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed (H302).[2]

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.

Storage & Stability

-

Moisture Sensitivity: High. Hydrolyzes to the corresponding sulfonic acid (4-cyano-2-fluorobenzenesulfonic acid) upon exposure to atmospheric moisture.

-

Protocol:

-

Store under Argon or Nitrogen atmosphere.

-

Keep at 2–8 °C (refrigerated).

-

Allow the container to warm to room temperature before opening to prevent condensation.

-

References

-

PubChem. 4-Cyano-2-fluorobenzenesulfonyl chloride (Compound). National Library of Medicine. Available at: [Link]

-

Herth, M. M., et al. (2021). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry. Available at: [Link]

- Google Patents.WO2021133915A1 - Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) modulators and uses thereof.

Solubility Profile and Handling Guide: 4-Cyano-2-fluorobenzene-1-sulfonyl chloride

[1][2]

Executive Summary & Chemical Identity

4-Cyano-2-fluorobenzene-1-sulfonyl chloride is a highly reactive electrophile used primarily as a sulfonylation reagent in medicinal chemistry.[1][2] Its solubility profile is governed by two competing factors: polarity (favoring polar aprotic solvents) and electrophilic reactivity (precluding the use of protic solvents).

-

Primary Solvents (Recommended): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN).

-

Reactive Solvents (Avoid for Storage): Water, Methanol, Ethanol, Isopropanol (rapid hydrolysis/alcoholysis).

-

Critical Insight: The presence of electron-withdrawing groups (Cyano at C4, Fluoro at C2) significantly increases the electrophilicity of the sulfonyl center compared to benzenesulfonyl chloride, making this compound exceptionally sensitive to moisture.[1]

| Property | Detail |

| CAS Number | 918967-78-9 (Representative) |

| Chemical Class | Aryl Sulfonyl Chloride |

| Electronic Character | Electron-Deficient (High Reactivity) |

| Physical State | Solid (typically off-white to pale yellow) |

Solubility & Reactivity Matrix

This guide categorizes solvents not just by "solubility" (thermodynamic capacity to dissolve) but by "compatibility" (kinetic stability of the solute).

Table 1: Solvent Compatibility Guide

| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | High | Ideal for reactions and extractions.[1][2] |

| Chloroform | High | High | Good alternative to DCM.[1][2] | |

| Polar Aprotic | THF (Anhydrous) | High | Moderate | Use anhydrous; hygroscopic nature poses hydrolysis risk.[2] |

| Ethyl Acetate | High | High | Excellent for workups; less toxic than DCM.[1][2] | |

| Acetonitrile | High | High | Good for polar reactions; ensure dryness.[1][2] | |

| DMSO | High | Low | Risk of decomposition/side reactions upon prolonged storage.[1][2] | |

| Protic | Water | Insoluble (Reacts) | None | Rapid hydrolysis to sulfonic acid.[2] |

| Methanol / Ethanol | Soluble (Reacts) | None | Rapid conversion to sulfonate esters.[2] | |

| Non-Polar | Hexanes / Heptane | Low (<1 mg/mL) | High | Used as an anti-solvent for precipitation/crystallization.[2] |

Mechanistic Insight: Solubility vs. Decomposition

Understanding the behavior of 4-Cyano-2-fluorobenzene-1-sulfonyl chloride requires distinguishing between physical dissolution and chemical consumption.[1][2]

The Electron-Withdrawal Effect

The Cyano (-CN) and Fluoro (-F) groups withdraw electron density from the benzene ring.[1][2] This destabilizes the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack.[1]

-

In Inert Solvents (DCM): The dipole-dipole interactions allow the molecule to dissolve without breaking bonds.[1]

-

In Protic Solvents (Water): The solvent acts as a nucleophile. The "disappearance" of the solid into water is not dissolution; it is a chemical reaction converting the lipophilic chloride into a hydrophilic sulfonic acid.[1]

Visualization: Solvation vs. Hydrolysis Pathway

The following diagram illustrates the divergent fate of the molecule in different solvent environments.

Figure 1: Mechanistic divergence between physical dissolution in inert solvents and chemical decomposition in protic media.[1][2]

Experimental Protocols

Protocol A: Safe Solubility Determination (Visual Method)

Objective: To determine the approximate solubility limit in an organic solvent without triggering decomposition.

Reagents:

Procedure:

-

Preparation: Weigh 100 mg of the sulfonyl chloride into a dry 4 mL glass vial.

-

Addition: Add the solvent in 100 µL aliquots using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation: Solubility (mg/mL) = 100 mg / Volume added (mL).[2]

-

-

Validation: Add 1 drop of the solution to a silver nitrate (AgNO3) test solution. A white precipitate (AgCl) indicates free chloride ions, suggesting prior decomposition (hydrolysis) of the starting material.

Protocol B: Self-Validating Purity Check

Context: Old samples of sulfonyl chlorides often partially hydrolyze to sulfonic acids, which are insoluble in DCM.[1][2] This protocol validates if your "insoluble" material is actually just decomposition product.[1][2]

-

Dissolution: Attempt to dissolve the sample in DCM.

-

Filtration: If a solid residue remains, filter the mixture.

-

Analysis:

Handling & Storage Guidelines

Due to the electron-deficient nature of the 4-Cyano-2-fluoro ring system, this compound is moisture sensitive .[1][2]

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

-

Handling:

-

Quenching Spills: Do not wipe with water.[1][2] Absorb with dry sand or vermiculite, then treat with a dilute mixture of aqueous sodium bicarbonate and amine to consume the electrophile safely.

Workflow: Solvent Selection Decision Tree

Figure 2: Decision tree for selecting reaction and handling solvents to ensure compound integrity.

References

-

ChemicalBook. (2024).[1][2] 4-cyano-2-fluorobenzene-1-sulfonyl Chloride Properties and MSDS. Retrieved from

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CAS 349-88-2 (Analog: 4-Fluorobenzenesulfonyl chloride). Retrieved from

-

Sigma-Aldrich. (2024).[1][2][7] Handling of Sulfonyl Chlorides: Technical Bulletin. Retrieved from [1][2][7]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014).[1] Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.[1][2] (Context on aryl sulfonyl chloride reactivity in drug synthesis).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Role of the Cyano Group in 4-Cyano-2-fluorobenzene-1-sulfonyl Chloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Beyond a Simple Functional Group

4-Cyano-2-fluorobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its utility stems from the precise interplay of its three key functional moieties: the reactive sulfonyl chloride, the modulating fluoro group, and the strategically positioned cyano group. This guide provides an in-depth analysis of the multifaceted role of the cyano group in this molecule, moving beyond its simple classification as an electron-withdrawing group to explore its profound impact on reactivity, molecular recognition, and synthetic strategy. For researchers and professionals in drug development, a thorough understanding of the cyano group's influence is paramount for leveraging the full potential of this versatile reagent.

Physicochemical and Spectroscopic Profile

A solid understanding of a reagent's physical and spectral characteristics is fundamental to its effective use in the laboratory.

Table 1: Physicochemical Properties of 4-Cyano-2-fluorobenzene-1-sulfonyl chloride and Related Analogues

| Property | 4-Cyano-2-fluorobenzene-1-sulfonyl chloride | 4-Fluorobenzenesulfonyl chloride | 2-Fluorobenzenesulfonyl chloride |

| CAS Number | 175277-65-7 | 349-88-2 | 2905-21-7 |

| Molecular Formula | C₇H₃ClFNO₂S | C₆H₄ClFO₂S | C₆H₄ClFO₂S |

| Molecular Weight | 219.62 g/mol | 194.61 g/mol | 194.61 g/mol |

| Appearance | Pale yellow low-melting solid | White to light brown crystalline mass | Colorless to light yellow liquid |

| Melting Point | Not widely reported | 29-31 °C | 27-30 °C[1] |

| Boiling Point | Not widely reported | 95-96 °C at 2 mmHg | 246-247 °C[1] |

Spectroscopic Characterization:

-

¹H NMR: The aromatic region would display a complex splitting pattern due to the three non-equivalent aromatic protons, with coupling to each other and to the fluorine atom. For comparison, the ¹H NMR spectrum of 4-fluorobenzenesulfonyl chloride shows two doublets of doublets at approximately 8.08 ppm and 7.30 ppm, demonstrating the influence of the fluorine on the chemical shifts of the adjacent protons.[2]

-

¹³C NMR: The carbon spectrum would show seven distinct signals. The carbon of the cyano group would appear in the characteristic nitrile region (typically 115-125 ppm). The aromatic carbons would exhibit shifts influenced by the strong electron-withdrawing effects of all three substituents, and the carbon directly bonded to the fluorine would show a large one-bond C-F coupling constant.

-

IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption for the C≡N stretch around 2230 cm⁻¹, and strong, characteristic absorptions for the asymmetric and symmetric S=O stretches of the sulfonyl chloride group, typically found near 1370 cm⁻¹ and 1180 cm⁻¹, respectively.

The Dual Electronic Role of the Cyano Group: A Quantitative Perspective

The cyano group is a potent electron-withdrawing group, a characteristic that fundamentally dictates the reactivity of the entire molecule. This electron withdrawal occurs through two distinct mechanisms: the inductive effect and the resonance effect.[3]

-

Inductive Effect (-I): The nitrogen atom in the cyano group is significantly more electronegative than the carbon, leading to a strong dipole moment. This results in the withdrawal of electron density through the sigma bonds of the aromatic ring.

-

Resonance Effect (-M): The cyano group can participate in resonance, delocalizing electron density from the aromatic ring onto the nitrogen atom. This effect is particularly pronounced when the cyano group is in the para position relative to the reactive center, as is the case in 4-Cyano-2-fluorobenzene-1-sulfonyl chloride.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[4][5] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group.

Table 2: Hammett Substituent Constants (σ)

| Substituent | σ (meta) | σ (para) |

| -CN | +0.62 | +0.83 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from Stenutz (2023).[6]

The large positive σpara value for the cyano group (+0.83) confirms its powerful electron-withdrawing nature through a combination of inductive and resonance effects. This significantly depletes the electron density of the aromatic ring, which has profound consequences for the reactivity of the sulfonyl chloride group.

Synergistic Activation: The Interplay of Cyano and Fluoro Groups

The presence of both a para-cyano group and an ortho-fluoro group creates a synergistic effect that enhances the electrophilicity of the sulfonyl chloride's sulfur atom.

Caption: Synergistic electronic effects on reactivity.

The fluoro group, primarily through its strong inductive effect (-I), and the cyano group, through both inductive and resonance effects (-I, -M), work in concert to pull electron density away from the aromatic ring. This electron depletion is relayed to the sulfonyl chloride group, making the sulfur atom more electron-deficient and, therefore, a more potent electrophile. This heightened reactivity is a key feature for chemists designing synthetic routes, as it often allows for milder reaction conditions and can drive reactions to completion where less activated sulfonyl chlorides might falter.

Application in Synthesis: The Formation of Sulfonamides

The primary synthetic application of 4-Cyano-2-fluorobenzene-1-sulfonyl chloride is in the preparation of sulfonamides through reaction with primary or secondary amines.[7][8] The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.

Caption: General workflow for sulfonamide synthesis.

Representative Experimental Protocol: Synthesis of N-Aryl-4-cyano-2-fluorobenzenesulfonamide

This protocol is a representative procedure based on established methods for the synthesis of sulfonamides from sulfonyl chlorides.[9] Researchers should always conduct a thorough risk assessment before proceeding.

1. Materials and Reagents:

-

4-Cyano-2-fluorobenzene-1-sulfonyl chloride (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

2. Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and anhydrous DCM. Stir the mixture until the aniline is fully dissolved. Add pyridine (1.2 eq) to the solution.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice-water bath. In a separate flask, dissolve 4-Cyano-2-fluorobenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl until the mixture is acidic. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The Cyano Group as a Strategic Element in Drug Design

Beyond its role in modulating reactivity, the cyano group is frequently incorporated into drug candidates as a key pharmacophoric element.[2]

-

Bioisostere and Pharmacophore: The cyano group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. Its linear geometry and defined electronic properties allow it to participate in specific, non-covalent interactions with biological targets.[10]

-

Metabolic Stability: The nitrile functionality is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[11]

-

Modulation of Physicochemical Properties: The introduction of a polar cyano group can influence a molecule's solubility, lipophilicity, and ability to cross cell membranes, all critical parameters in drug design.

While specific kinase inhibitors derived directly from 4-Cyano-2-fluorobenzene-1-sulfonyl chloride are not prominently cited in the immediate literature, the broader class of cyano-substituted aromatic sulfonamides is of significant interest in the development of inhibitors for enzymes such as protein kinase CK2 and LRRK2. The cyano group in these scaffolds often serves to either enhance binding affinity through specific interactions within the active site or to fine-tune the overall electronic and physical properties of the inhibitor.

Safety and Handling

4-Cyano-2-fluorobenzene-1-sulfonyl chloride is a reactive and potentially hazardous chemical that must be handled with appropriate precautions.

-

Toxicity: It is expected to be toxic and corrosive. It can cause severe skin burns and eye damage.

-

Moisture Sensitivity: Like most sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. All manipulations should be carried out under anhydrous conditions.

-

Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as strong oxidizing agents.

Conclusion

The cyano group in 4-Cyano-2-fluorobenzene-1-sulfonyl chloride is far more than a passive substituent. It is a strategic element that exerts a powerful and predictable influence on the molecule's properties and reactivity. Through a combination of strong inductive and resonance electron withdrawal, it synergistically activates the sulfonyl chloride group towards nucleophilic attack, facilitating the efficient synthesis of sulfonamides. Furthermore, its inherent properties as a metabolically stable and versatile pharmacophore make it a valuable feature in the design of new therapeutic agents. For the medicinal and synthetic chemist, a deep appreciation of the role of the cyano group in this and similar reagents is essential for the rational design of synthetic routes and the development of novel, high-value molecules.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link]

-

Iazykov, M., Canle L., M., Santaballa, J. A., & Rublova, L. (n.d.). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. ResearchGate. Retrieved from [Link]

-

Pagano, M. A., Andrzejewska, M., Ruzzene, M., Sarno, S., Cesaro, L., Bain, J., Elliott, M., Meggio, F., Kazimierczuk, Z., & Pinna, L. A. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of medicinal chemistry, 47(25), 6239–6247. Available at: [Link]

-

Arslan, M., & Pura, S. (2006). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Hammett equation. Retrieved from [Link]

-

Chan, B. K., Estrada, A. A., Lee, M., Arts, J., Lainchbury, M., Ye, H., ... & Watts, R. J. (2013). Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4887–4892. Available at: [Link]

-

Stenutz, R. (2023). Hammett substituent constants. Retrieved from [Link]

-

Singh, S., & Singh, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available at: [Link]

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917. Available at: [Link]

-

LibreTexts Chemistry. (2021). Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

-

ChemRxiv. (2023). Cyanostilbenes as selective chloride carriers relying on CH-anion interactions. Retrieved from [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

-

ResearchGate. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Retrieved from [Link]

-

PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

- Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

-

ResearchGate. (n.d.). What is the effect of cyano group on bioactivity?. Retrieved from [Link]

Sources

- 1. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 2. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 5. Hammett substituent constants [stenutz.eu]

- 6. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Mastering Sulfonamide Synthesis: A Guide to Base Selection for 4-Cyano-2-fluorobenzene-1-sulfonyl Chloride

Introduction: The Critical Role of Base in Sulfonamide Formation

The synthesis of sulfonamides, a cornerstone of medicinal chemistry and drug development, is fundamentally a reaction between a sulfonyl chloride and an amine.[1] While seemingly straightforward, the success of this transformation hinges on the judicious selection of a base. The base plays a dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction and can also modulate the reactivity of the amine nucleophile.[2] This is particularly critical when working with highly reactive electrophiles such as 4-Cyano-2-fluorobenzene-1-sulfonyl chloride. The potent electron-withdrawing effects of the cyano and fluoro substituents render the sulfur atom of the sulfonyl chloride highly electrophilic, necessitating a carefully orchestrated approach to base selection to maximize yield and purity while minimizing side reactions.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of bases for the synthesis of sulfonamides using 4-Cyano-2-fluorobenzene-1-sulfonyl chloride. We will delve into the mechanistic underpinnings of base catalysis, explore the interplay of steric and electronic factors, and provide detailed, field-proven protocols for various amine substrates.

Understanding the Reaction Landscape: Mechanism and Potential Pitfalls

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds through a nucleophilic substitution reaction at the sulfur center. The reaction can be broadly described in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Chloride Expulsion and Proton Transfer: The intermediate collapses, expelling the chloride ion as a leaving group and generating a protonated sulfonamide.

-

Deprotonation: A base in the reaction mixture removes the proton from the nitrogen atom, yielding the final sulfonamide and the hydrochloride salt of the base.

Caption: General mechanism of sulfonamide formation.

A primary challenge, especially with highly reactive sulfonyl chlorides and primary amines, is the potential for di-sulfonylation . After the formation of the initial sulfonamide, the remaining N-H proton is acidic and can be deprotonated by a strong base. This generates a sulfonamidate anion, which can then react with a second molecule of the sulfonyl chloride to form an undesired di-sulfonylated product.

Caption: Competing pathways of mono- and di-sulfonylation.

Strategic Base Selection: A Multifactorial Approach

The choice of base is a critical parameter that can significantly influence the outcome of the sulfonylation reaction. Several factors must be considered:

-

Basicity (pKa): The pKa of the conjugate acid of the base is a key indicator of its strength. A base must be sufficiently strong to neutralize the generated HCl but not so strong as to promote significant deprotonation of the newly formed sulfonamide, which could lead to di-sulfonylation. For reactions in non-aqueous solvents, it is crucial to consider the pKa in that specific solvent, as these values can differ significantly from those in water.[4][5]

-

Steric Hindrance: Sterically hindered bases, such as diisopropylethylamine (DIPEA or Hünig's base), are often preferred. Their bulky nature makes them less likely to act as nucleophiles and attack the sulfonyl chloride directly. Furthermore, their steric bulk can disfavor the deprotonation of the relatively hindered sulfonamide N-H, thus mitigating di-sulfonylation.

-

Nucleophilicity: The ideal base should be a poor nucleophile to avoid competing with the amine in attacking the sulfonyl chloride. Pyridine and other aromatic amines can sometimes act as nucleophilic catalysts by forming a highly reactive sulfonylpyridinium intermediate.[6] While this can accelerate the reaction, it can also lead to side products if not carefully controlled. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst often used in small amounts alongside a stoichiometric tertiary amine base, particularly for less reactive amines or hindered sulfonyl chlorides.[1][7]

-

Solubility: The base and its resulting hydrochloride salt should have appropriate solubility in the chosen reaction solvent to ensure a homogeneous reaction mixture and facilitate purification.

A Comparative Overview of Common Bases

The following table provides a summary of commonly used bases for sulfonamide synthesis, along with their relevant properties and typical applications. pKa values are provided for acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) where available, as these are common solvents for such reactions.[8][9]

| Base | Structure | pKa of Conjugate Acid (in MeCN) | pKa of Conjugate Acid (in DMSO) | Key Characteristics & Applications |

| Pyridine | 12.5 | 3.4 | Weakly basic, can act as a nucleophilic catalyst. Good for controlling reactivity with highly electrophilic sulfonyl chlorides. | |

| Triethylamine (TEA) | 18.5 | 9.0 | Common, inexpensive, and moderately strong base. Can sometimes lead to di-sulfonylation with primary amines. | |

| Diisopropylethylamine (DIPEA) | 19.3 | 9.0 | Sterically hindered, non-nucleophilic base. Excellent choice for minimizing di-sulfonylation. | |

| Potassium Carbonate (K2CO3) | K₂CO₃ | Insoluble | Insoluble | Heterogeneous inorganic base. Useful in polar aprotic solvents for less sensitive substrates. Can be slow and may require elevated temperatures. |

| Proton Sponge™ (DMAN) | 18.6 | 7.5 | Very strong, non-nucleophilic base.[10][11] Useful for deprotonating very weak N-H acids, but may promote di-sulfonylation. | |

| 4-(Dimethylamino)pyridine (DMAP) | 17.6 | 9.7 | Highly nucleophilic catalyst used in sub-stoichiometric amounts with a tertiary amine base.[1][7] |

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of sulfonamides from 4-Cyano-2-fluorobenzene-1-sulfonyl chloride. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

General Safety Precautions: 4-Cyano-2-fluorobenzene-1-sulfonyl chloride is a reactive and potentially corrosive compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Protocol 1: Synthesis of an N-Aryl Sulfonamide using Pyridine

This protocol is suitable for the reaction with anilines and other aromatic amines where controlled reactivity is desired.

Materials:

-

4-Cyano-2-fluorobenzene-1-sulfonyl chloride (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Anhydrous Pyridine (as solvent and base)

-

Anhydrous Dichloromethane (DCM) (optional, for less soluble anilines)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline and anhydrous pyridine. If necessary, use a minimal amount of anhydrous DCM to ensure solubility.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve the 4-Cyano-2-fluorobenzene-1-sulfonyl chloride in a minimal amount of anhydrous pyridine or DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl (aq) at 0 °C until the pH is acidic.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Synthesis of an N-Alkyl Sulfonamide using Diisopropylethylamine (DIPEA)

This protocol is designed for primary and secondary aliphatic amines, where the sterically hindered base helps to minimize di-sulfonylation of primary amines.

Materials:

-

4-Cyano-2-fluorobenzene-1-sulfonyl chloride (1.0 eq)

-

Aliphatic Amine (1.2 eq for primary amines, 1.1 eq for secondary amines)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aliphatic amine and anhydrous DCM or THF.

-

Add DIPEA to the stirred solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve the 4-Cyano-2-fluorobenzene-1-sulfonyl chloride in a minimal amount of the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 20-40 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl (aq), saturated sodium bicarbonate (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: DMAP-Catalyzed Synthesis for Less Reactive Amines

This protocol is beneficial for sterically hindered or electronically deactivated amines.

Materials:

-

4-Cyano-2-fluorobenzene-1-sulfonyl chloride (1.0 eq)

-

Amine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the amine, TEA, and DMAP to anhydrous DCM.

-

Stir the mixture at room temperature for 10 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve the 4-Cyano-2-fluorobenzene-1-sulfonyl chloride in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Follow the workup and purification procedure described in Protocol 2.

Conclusion

The successful synthesis of sulfonamides from the highly reactive 4-Cyano-2-fluorobenzene-1-sulfonyl chloride is a testament to the importance of rational base selection. By carefully considering the interplay of base strength, steric hindrance, and nucleophilicity, researchers can navigate the challenges of over-reactivity and side product formation. For aromatic amines, the controlled reactivity offered by pyridine is often advantageous. For aliphatic amines, particularly primary ones, the use of a sterically hindered base like DIPEA is a robust strategy to prevent di-sulfonylation. In cases of low amine reactivity, the catalytic power of DMAP can be harnessed to drive the reaction to completion. The protocols and principles outlined in this application note provide a solid foundation for the efficient and high-yielding synthesis of a diverse range of sulfonamides, empowering further advancements in drug discovery and development.

References

- Bassin, J. P.; Cremlyn, R. J.; Swinbourne, F. J.

-

Chen, Yiding; Murray, Philip R. D.; Davies, Alyn T.; Willis, Michael C. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO". Organic Letters 2020, 22 (23), 9353-9357. [Link]

-

De Luca, L.; Giacomelli, G. "A handy and efficient microwave-assisted synthesis of sulfonamides". The Journal of Organic Chemistry 2008, 73 (10), 3967-3969. [Link]

-

Wikipedia contributors. "Sulfonamide." Wikipedia, The Free Encyclopedia. [Link]

-

Woolven, H.; González-Rodríguez, C.; Marco, I.; Thompson, A. L.; Willis, M. C. "DABSO: a bench-stable sulfur dioxide surrogate for the synthesis of sulfonamides, sulfamides and sulfolenes". Organic Letters 2011, 13 (18), 4876-4878. [Link]

-

Küüt, A.; et al. "A Comprehensive Self-Consistent Spectrophotometric Acidity Scale of Neutral Brønsted Acids in Acetonitrile". The Journal of Organic Chemistry 2011, 76 (2), 391-399. [Link]

-

Iggo, J. A.; et al. "pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging". Analytical Chemistry 2022, 94 (22), 7856–7861. [Link]

-

4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]

-

Raab, V.; et al. "Proton Sponges". Chemie in unserer Zeit 2005, 39, 378-392. [Link]

-

El-Sayed, A. M.; et al. "Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid". RSC Advances 2021, 11, 4638-4647. [Link]

-

Naaz, F.; et al. "DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety". Indian Journal of Chemistry 2022, 61B, 951-960. [Link]

-

"Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2". Chemical Communications 2014, 50, 9377-9380. [Link]

-

"DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support". Beilstein Journal of Organic Chemistry 2017, 13, 842–848. [Link]

-

"Applications of caged-designed proton sponges in base-catalyzed transformations". Catalysis Communications 2021, 158, 106334. [Link]

-

"pH/pKa values in non-aqueous solvents : r/chemistry". Reddit. [Link]

-

"Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging". Analytical Chemistry 2022, 94, 22, 7856–7861. [Link]

Sources

- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. reddit.com [reddit.com]

- 6. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Solvent Selection and Process Control for 4-Cyano-2-fluorobenzene-1-sulfonyl Chloride

Executive Summary: The Hyper-Electrophile Challenge

4-Cyano-2-fluorobenzene-1-sulfonyl chloride (CAS: 1016702-22-5) represents a distinct class of "hyper-activated" electrophiles used frequently in the synthesis of androgen receptor antagonists and kinase inhibitors. Unlike simple benzenesulfonyl chlorides, the synergistic electron-withdrawing effects of the para-cyano and ortho-fluoro groups destabilize the S–Cl bond, dramatically lowering the activation energy for nucleophilic attack.

While this reactivity is advantageous for rapid coupling with sterically hindered amines, it introduces a critical process risk: competitive hydrolysis .[1] In standard "wet" solvents or uncontrolled biphasic systems, the rate of hydrolysis (

This application note details the solvent thermodynamics governing this substrate and provides validated protocols to maximize conversion while suppressing hydrolytic degradation.

Mechanistic Grounding: Electronic Activation

To optimize solvent choice, one must understand the substrate's electronic environment.[1] The sulfonyl sulfur atom is rendered highly electropositive (

-

Inductive Withdrawal (-I): The sulfonyl group itself is electron-withdrawing.[1]

-

Resonance Withdrawal (-M): The para-cyano group pulls electron density from the aromatic ring, preventing resonance stabilization of the S-Cl bond.

-

Ortho-Effect: The ortho-fluorine atom exerts a strong inductive pull adjacent to the reaction center, further activating the sulfur atom toward nucleophiles.

Implication for Solvents: The transition state for substitution is "early" and reactant-like. Polar protic solvents stabilize the leaving group (

Visualization: Reaction Pathways & Solvent Influence[2]

Figure 1: Competing reaction pathways.[1] The electron-deficient nature of the substrate narrows the selectivity window between aminolysis and hydrolysis.

Solvent Compatibility Matrix

The following table categorizes solvents based on their suitability for reacting 4-Cyano-2-fluorobenzene-1-sulfonyl chloride. Data is synthesized from Hammett equation correlations for electron-deficient sulfonyl chlorides.[1]

| Solvent Class | Representative Solvents | Suitability | Mechanistic Insight |

| Class A: Inert Aprotic | DCM, CHCl₃, DCE | Excellent | Non-polar character suppresses ionization of the S-Cl bond until the amine attacks. Low water miscibility protects the reagent.[1] |

| Class B: Polar Aprotic | THF, MeCN, EtOAc | Good | Good solubility for polar intermediates.[1] Caution: THF and MeCN are hygroscopic; must be dried (<50 ppm H₂O).[1] |

| Class C: Basic | Pyridine | Conditional | Acts as both solvent and acid scavenger.[1] Accelerates reaction via sulfonyl-pyridinium intermediate.[1] Risk:[2] Exothermic; must be cooled to 0°C. |

| Class D: Protic | MeOH, EtOH, Water | AVOID | Rapid solvolysis/hydrolysis.[1] The -CN/-F activation makes the half-life in MeOH minutes, not hours. |

| Class E: Dipolar | DMF, DMSO | Poor | High dielectric constant promotes dissociation of Cl⁻, increasing susceptibility to trace moisture.[1] Hard to remove during workup. |

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous Synthesis)

Best for: High-value intermediates, small-scale discovery, and kinetic studies.

Reagents:

-

4-Cyano-2-fluorobenzene-1-sulfonyl chloride (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Dissolve the amine and base (TEA/DIPEA) in anhydrous DCM (

concentration). -

Thermal Control: Cool the solution to 0°C using an ice bath. Rationale: The substrate is hyper-reactive; cooling prevents exotherms and side reactions.

-

Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Note: Do not add solid chloride directly; localized high concentrations can lead to disulfonylation (forming

).[1]

-

-

Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC/LCMS.[1] Conversion is usually complete <1 hour.[1]

-

Quench: Quench with dilute HCl (

) to remove excess amine/base, followed by water wash.

Protocol B: Modified Schotten-Baumann (Scale-Up Friendly)

Best for: Large scale, unreactive amines, or when anhydrous conditions are impractical.

Reagents:

-

Substrate (1.0 equiv) in THF or EtOAc.[1]

-

Amine (1.2 equiv) in Water.[1]

-

Inorganic Base:

or

Critical Modification for Activated Substrates: Standard Schotten-Baumann protocols (mixing reagents at RT) will fail here due to hydrolysis.[1] You must use a Biphasic Cold-Addition method.[1]

-

Phase 1 (Aqueous): Dissolve Amine and Carbonate in water.[1] Cool to 0°C .[1][3]

-

Phase 2 (Organic): Dissolve Sulfonyl Chloride in THF or EtOAc (not Acetone, as it reacts with amines).

-

Interfacial Control: Add the Organic phase to the vigorously stirred Aqueous phase slowly.

-

Crucial: High stir rates (>800 RPM) are required to increase interfacial surface area for the amine attack to outcompete water hydrolysis in the bulk aqueous phase.

-

-

Monitoring: If pH drops below 8, add more base immediately.[1] The reaction generates HCl; if the solution becomes acidic, the amine protonates (

) and becomes unreactive, while hydrolysis continues.

Decision Tree for Experimental Design

Use this workflow to select the appropriate protocol based on your specific constraints.

Figure 2: Process decision tree for optimizing reaction conditions.

References

-

Sigma-Aldrich. Product Specification: 4-Fluorobenzenesulfonyl chloride (CAS 349-88-2) & Analogs.[1]Link[1]

-

Koleva, G., et al. (2011).[1][3][4] "Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism?" Journal of the American Chemical Society, 133(47), 19094-19101.[4] (Mechanistic insights on sulfonyl electrophilicity). Link[1][4]

-

Liao, T. H., et al. (1985).[1] "The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins." Analytical Biochemistry, 148(2), 365-375.[1] (Demonstrates high reactivity of fluoro-substituted sulfonyl chlorides). Link

-

ChemicalBook. Safety Data Sheet: 3-Cyano-4-fluorobenzenesulfonyl chloride.[1] (Safety and handling data for regioisomer analogs). Link

-

Master Organic Chemistry. "Sulfonation and Desulfonation of Benzene." (General principles of sulfonyl group stability). Link

Sources

using 4-Cyano-2-fluorobenzene-1-sulfonyl chloride as a chemical probe for protein labeling

Application Note: Dual-Modal Covalent Profiling of Protein Topography Subject: Strategic Deployment of 4-Cyano-2-fluorobenzene-1-sulfonyl chloride (CFBSC) for Lysine-Targeted Chemoproteomics and Structural Analysis.

Executive Summary

This guide details the application of 4-Cyano-2-fluorobenzene-1-sulfonyl chloride (CFBSC) as a high-performance chemical probe. Unlike generic alkylating agents, CFBSC is a rationally designed "dual-modal" electrophile. It targets surface-accessible lysine residues to form stable sulfonamide conjugates, simultaneously installing two orthogonal physical reporters:

- F NMR Probe: The ortho-fluorine atom provides a sensitive, background-free NMR signal to monitor conformational dynamics.

-

Vibrational Stark Probe: The para-cyano (nitrile) group serves as an infrared (IR) reporter in the "silent region" (2200–2300 cm⁻¹), sensitive to local electric fields and solvation status.

This protocol allows researchers to bridge the gap between Mass Spectrometry-based topological mapping and solution-phase structural biology .

Chemical Mechanism & Probe Design

The Electrophilic Warhead

Sulfonyl chlorides are "hard" electrophiles that react preferentially with primary amines (Lysine

-

Reactivity Tuning: The ortho-fluorine and para-cyano groups are strong Electron Withdrawing Groups (EWGs). They significantly increase the electrophilicity of the sulfur center compared to benzenesulfonyl chloride, ensuring rapid labeling even at neutral pH.

-

Stability: The resulting sulfonamide bond is chemically robust, resistant to hydrolysis, and stable during proteomic digestion (Trypsin/Lys-C) and mass spectrometry.

Mechanism of Action

Figure 1: Reaction pathway of CFBSC with a protein Lysine residue. The reaction proceeds via an S_N2-like mechanism at the sulfur center, releasing HCl and forming a stable covalent bond.

Experimental Protocol

Materials & Stock Preparation

-

Reagent: 4-Cyano-2-fluorobenzene-1-sulfonyl chloride (MW: ~219.62 g/mol ).

-

Solvent: Anhydrous DMSO or DMF (Critical: Sulfonyl chlorides hydrolyze in water; keep stocks dry).

-

Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5 – 8.5.

-

Warning: Do NOT use Tris, Glycine, or Ammonium buffers during labeling; they act as competing nucleophiles.

-

Labeling Workflow (Step-by-Step)

Step 1: Protein Equilibration Dilute the target protein to 10–50 µM in the reaction buffer (pH 8.0 is optimal for Lysine deprotonation).

Step 2: Probe Addition Prepare a fresh 100 mM stock of CFBSC in anhydrous DMSO. Add the probe to the protein solution to a final concentration of 0.5 – 2.0 mM (approx. 10–50x molar excess depending on lysine density).

-

Note: Keep final DMSO concentration < 5% to prevent protein denaturation.

Step 3: Incubation Incubate at Room Temperature (25°C) for 30–60 minutes or 4°C for 2–4 hours .

-

Insight: The ortho-F activation usually allows completion within 30 mins.

Step 4: Quenching Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes. The excess Tris will scavenge any remaining sulfonyl chloride.

Step 5: Purification (Optional but Recommended) Remove excess small molecules via Zeba™ Spin Desalting Columns or dialysis to clean up the sample for spectroscopic analysis.

Analytical Workflow Diagram

Figure 2: Integrated workflow for CFBSC labeling. Samples can be split for proteomic mapping (MS) or structural interrogation (NMR/IR).

Data Analysis & Interpretation

Mass Spectrometry (Chemoproteomics)

When analyzing tryptic peptides, search for the specific mass shift on Lysine residues.

| Parameter | Value | Notes |

| Probe Formula | Intact Reagent | |

| Leaving Group | Mass: 34.97 Da | |

| Added Moiety | Mass Shift: +184.0 Da | |

| Target Residue | Lysine (K) | Occasional N-term or His |

-

Interpretation: A labeled lysine indicates that the residue is solvent-exposed and unburied in the native structure. Differential labeling (Apo vs. Ligand-bound) reveals allosteric changes.

F NMR Spectroscopy

-

Signal: The single fluorine atom yields a sharp singlet in the -100 to -120 ppm range (relative to CFCl

). -

Application:

-

Chemical Shift Anisotropy: If the labeled lysine is rigid/buried, the peak broadens.

-

Solvent Exposure: Addition of paramagnetic agents (e.g., Gd-DTPA) will broaden signals from exposed lysines more than buried ones.

-

IR Spectroscopy (Nitrile Stretch)

-

Signal: Look for the

stretch at ~2230–2250 cm⁻¹ . -

Stark Effect: The frequency (

) shifts linearly with the local electric field.-

Blue Shift: Hydrophobic/buried environment.[1]

-

Red Shift: Hydrogen-bonding/aqueous environment.

-

Troubleshooting & Critical Considerations

-

Hydrolysis Competition: Sulfonyl chlorides are susceptible to hydrolysis. If labeling efficiency is low, ensure your DMSO stock is anhydrous and add the reagent immediately before mixing. Do not store diluted aqueous stocks.

-

pH Sensitivity:

-

pH < 7.0: Lysine (

) is protonated ( -

pH > 9.0: Hydrolysis of the probe outcompetes labeling.

-

Optimal: pH 8.0 balances nucleophilicity vs. hydrolysis.

-

-

Specificity: While highly selective for Lysine, high concentrations (>5 mM) may label Histidine or Tyrosine. Verify modification sites via MS/MS.

References

-

Adzhubei, A. A., et al. (2025). "Rational design of 19F NMR labelling sites to probe protein structure and interactions." Nature Communications. Link

-

Bagchi, S., Boxer, S. G., & Fayer, M. D. (2012).[4] "Ribonuclease S Dynamics Measured Using a Nitrile Label with 2D IR Vibrational Echo Spectroscopy." Journal of Physical Chemistry B. Link

- Foundational work on using Nitrile (CN) groups as vibrational probes for local electric fields.

-

Liao, T. H., & Berlin, K. D. (1985). "The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance." Analytical Biochemistry. Link

- Establishes the protocol for sulfonyl chloride-based 19F labeling of Lysine/His/Tyr.

-

Matos, M. J., et al. (2018). "Chemo- and Regioselective Lysine Modification on Native Proteins." Journal of the American Chemical Society.[5][6] Link

- Modern context for lysine bioconjugation str

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Rational design of 19F NMR labelling sites to probe protein structure and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. chemrxiv.org [chemrxiv.org]

application of 4-Cyano-2-fluorobenzene-1-sulfonyl chloride in drug discovery and development

Topic: Application of 4-Cyano-2-fluorobenzene-1-sulfonyl chloride in Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

4-Cyano-2-fluorobenzene-1-sulfonyl chloride (CAS: 171255-08-0) is a high-value pharmacophore building block used extensively in the synthesis of nuclear hormone receptor modulators, specifically targeting ROR

Its structural uniqueness lies in the 1,2,4-substitution pattern , which offers a "locked" conformation when integrated into sulfonamide scaffolds. The ortho-fluorine atom exerts a dual effect: it modulates the pKa of the adjacent sulfonamide NH (increasing acidity and H-bond donor capability) and metabolically blocks the potentially reactive ortho position. Furthermore, the 4-cyano group serves as a versatile synthetic handle for late-stage diversification (e.g., conversion to thiohydantoins, amides, or heterocycles) and acts as a critical polar contact point in protein-ligand binding pockets.

This guide details the strategic application of this reagent, focusing on selective sulfonylation protocols, avoiding side-reactions (SnAr), and its role in synthesizing next-generation autoimmune and oncology therapeutics.

Chemical Profile & Reactivity Landscape

| Property | Specification | MedChem Implication |

| Molecular Formula | C | Low MW fragment (219.62 g/mol ) ideal for Fragment-Based Drug Design (FBDD). |

| Electrophilic Sites | S-center (Sulfonyl) & C-2 (C-F bond) | Dual Electrophile: The sulfonyl chloride is the primary electrophile. However, the C-2 fluorine is highly activated by the ortho-sulfonyl and para-cyano groups, making it susceptible to Nucleophilic Aromatic Substitution (SnAr) under forcing conditions. |

| Electronic Effect | The electron-withdrawing nature of both groups makes the resulting sulfonamide NH significantly more acidic (lower pKa) than non-fluorinated analogs, strengthening interactions with receptor residues (e.g., Arg/Lys). |

The "Ambivalent Electrophile" Challenge

Researchers must control reaction conditions to prevent the "over-reaction" where a nucleophile (amine) attacks the activated fluorine position (SnAr) instead of, or in addition to, the sulfonyl chloride.

-

Kinetic Product: Sulfonamide formation (Fast, low temp).

-

Thermodynamic/Side Product: Ortho-amino substitution via SnAr (Slower, high temp/excess base).

Application I: Synthesis of ROR t Modulators

Therapeutic Area: Autoimmune diseases (Psoriasis, IBD, Multiple Sclerosis).[1]

Mechanism: ROR

Mechanism of Action & SAR Logic

The 4-cyano-2-fluorobenzenesulfonamide moiety often acts as the "hinge binder" or the "hydrophobic tail" in the ligand binding domain (LBD). The fluorine atom induces a specific dihedral twist, forcing the molecule into a conformation that disrupts the recruitment of co-activators.

Figure 1: Synthetic workflow for ROR

Detailed Experimental Protocols

Protocol A: Chemoselective Sulfonamide Synthesis (The "Cold" Method)

Use this protocol to couple primary/secondary amines while preserving the activated fluorine atom.

Materials:

-

4-Cyano-2-fluorobenzene-1-sulfonyl chloride (1.0 equiv)

-

Amine coupling partner (1.0 - 1.1 equiv)

-

Pyridine (3.0 equiv) or TEA (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

0.1 M HCl (for workup)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

or Ar). -

Base Addition: Add Pyridine (3.0 mmol) and cool the solution to 0°C using an ice bath. Critical: Cooling is essential to suppress SnAr side reactions.

-

Reagent Addition: Dissolve 4-Cyano-2-fluorobenzene-1-sulfonyl chloride (1.0 mmol) in minimal DCM (2 mL) and add it dropwise to the amine solution over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC/LC-MS.

-

Checkpoint: The sulfonyl chloride is moisture sensitive.[5] Ensure glassware is oven-dried.

-

-

Workup: Dilute with EtOAc. Wash sequentially with 0.1 M HCl (to remove pyridine), sat.

, and brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Yield: 85-95%

Self-Validation:

Protocol B: Sequential Library Generation (The "SnAr" Shift)

Use this protocol if the goal is to replace the fluorine with a second nucleophile after sulfonamide formation, creating 2,4-diamino-benzenesulfonyl scaffolds.

Materials:

-

Sulfonamide Intermediate (from Protocol A)

-

Secondary Nucleophile (e.g., Morpholine, Piperazine)

-

or

-

DMF or DMSO

Methodology:

-

Dissolve the sulfonamide intermediate in DMF.

-

Add the second amine (nucleophile) and carbonate base.

-

Heat to 80-100°C for 6-12 hours.

-

Note: The 4-cyano and 1-sulfonyl groups activate the 2-position, facilitating this displacement.

-

Workup by pouring into ice water and filtering the precipitate.

Application II: Bioorthogonal Chemistry & Protein Labeling

Beyond drug discovery, this reagent is used to synthesize tetrazine precursors for bioorthogonal click chemistry. The sulfonamide linkage provides a stable attachment to fluorophores or radioactive tracers, while the cyano group can be converted into tetrazines or used as a vibrational probe (IR spectroscopy).

Key Reaction:

-

Cyano-to-Tetrazine: Reaction of the 4-cyano group with hydrazine and formamidine acetate yields the tetrazine moiety, used for Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Figure 2: Divergent synthetic pathways available from the core scaffold.

Safety & Handling

-

Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns. Wear full PPE (gloves, goggles, lab coat).

-

Moisture Sensitivity: Hydrolyzes to the sulfonic acid (4-cyano-2-fluorobenzenesulfonic acid) and HCl gas upon contact with water. Store under inert gas in a refrigerator.

-

Pressure: Reactions with ammonia or volatile amines in sealed tubes can generate pressure. Use pressure-rated vessels.

References

-

Battisti, U. M., et al. (2021).[6] "Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines." Bioconjugate Chemistry. Link

-

Sasaki, Y., et al. (2018). "Heterocyclic compounds with an RORgammaT modulating activity." World Intellectual Property Organization, WO2018030550A1. Link

-

Liao, T. H., & Berlin, K. D. (1985). "The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance." Analytical Biochemistry, 148(2), 365-375. Link

-

Bartzatt, R., et al. (2008).[7] "The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant."[7] ResearchGate. Link

Sources

- 1. WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity - Google Patents [patents.google.com]

- 2. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2021133915A1 - Ectonucleotide pyrophosphatase/phosphodiesterase 1 (enpp1) modulators and uses thereof - Google Patents [patents.google.com]

- 5. 4-Fluorobenzenesulfonyl chloride CAS#: 349-88-2 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Strategic Amine Protection in the Synthesis of Novel Sulfonamides Utilizing 4-Cyano-2-fluorobenzene-1-sulfonyl Chloride

[Application Note & Protocols]

Introduction: Navigating the Synthesis of Complex Sulfonamides

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of novel sulfonamides often involves the reaction of a primary or secondary amine with a sulfonyl chloride. However, the high reactivity of sulfonyl chlorides, such as the increasingly utilized 4-cyano-2-fluorobenzene-1-sulfonyl chloride, presents significant challenges when working with complex molecules possessing multiple reactive sites. Uncontrolled reactions can lead to a mixture of products, reducing yield and complicating purification. To circumvent these issues, a robust protecting group strategy for the amine functionality is paramount.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the strategic use of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in reactions involving 4-cyano-2-fluorobenzene-1-sulfonyl chloride. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to achieve their synthetic goals with precision and efficiency.

The Challenge: Reactivity of 4-Cyano-2-fluorobenzene-1-sulfonyl Chloride

4-Cyano-2-fluorobenzene-1-sulfonyl chloride is a highly reactive electrophile. The presence of the electron-withdrawing cyano and fluoro groups on the benzene ring further activates the sulfonyl chloride moiety, making it susceptible to nucleophilic attack by amines. While this high reactivity is beneficial for the desired sulfonamide formation, it can also lead to undesired side reactions in multifunctional substrates. Primary and secondary amines, being excellent nucleophiles, will readily react to form the corresponding sulfonamides.[2] This necessitates the temporary masking of the amine group to allow for other desired chemical transformations or to control the regioselectivity of the sulfonylation reaction.

Core Principles of Amine Protection

An effective protecting group strategy is governed by a few key principles. The protecting group must be:

-

Easy to introduce: The protection reaction should proceed in high yield under mild conditions.[4]

-

Stable: The protected amine must be robust enough to withstand the reaction conditions of the subsequent synthetic steps.

-

Easy to remove: The deprotection step should also be high-yielding and occur under conditions that do not affect other functional groups in the molecule.[4]

-

Orthogonal: In complex syntheses, it is often necessary to employ multiple protecting groups that can be removed independently of one another.[5][6]

The choice of protecting group is therefore a critical decision in the planning of a synthetic route.

Protecting Group Strategies and Protocols

Herein, we detail the application of three widely used amine protecting groups: Boc, Cbz, and Fmoc. Each possesses a unique set of properties that make it suitable for different synthetic strategies.

tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its lability under acidic conditions, while being stable to a wide range of other reagents.[7]

Mechanism of Protection: The protection of an amine with di-tert-butyl dicarbonate (Boc)₂O proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amine, tert-butanol, and carbon dioxide.[8]

dot

Sources

- 1. youtube.com [youtube.com]

- 2. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Chemoselectivity in Sulfonyl Chloride Functionalization

The following technical support guide is designed for researchers and process chemists working with 4-Cyano-2-fluorobenzene-1-sulfonyl chloride . It addresses the specific chemoselectivity challenges posed by this "dual-electrophile" scaffold.

The Chemoselectivity Challenge

4-Cyano-2-fluorobenzene-1-sulfonyl chloride is a deceptive reagent.[1] While it is primarily used to introduce a sulfonyl group (sulfonylation), it possesses two distinct electrophilic sites that compete for nucleophiles:[1]

-

The Sulfonyl Sulfur (

): The intended site of reaction. Highly reactive, kinetically favored at low temperatures.[1] -

The C-2 Carbon (Aryl Fluoride): Activated for Nucleophilic Aromatic Substitution (

). The fluorine atom is ortho to the strongly electron-withdrawing sulfonyl group and meta to the cyano group. This specific substitution pattern makes the C-F bond unusually susceptible to displacement by amines, leading to impurities.

The following guide provides diagnostic Q&A and optimized protocols to suppress the

Troubleshooting Guide (Q&A)

Q1: I observe a significant impurity with a mass of [M + Amine - 20]. What is this?

Diagnosis: This is the Bis-amino adduct (SNAr byproduct).[1] Explanation: You have likely formed the sulfonamide and displaced the fluorine atom with a second equivalent of amine.

-

Mechanism: The initial sulfonamide product still contains the electron-withdrawing sulfonamide group (

) and the cyano group.[1] If excess amine is present or the reaction is heated, the amine attacks the C-2 position, displacing fluoride (Mass change: -

Solution:

-

Stoichiometry: Ensure a strict 1:1 ratio of amine to sulfonyl chloride.

-

Base Choice: Do not use excess nucleophilic amine as a base.[1] Use a non-nucleophilic tertiary amine (e.g., DIPEA, TEA) or an inorganic base (

) to scavenge the HCl.[1] -

Temperature: Run the reaction at 0°C to -10°C . The activation energy for

is higher than for sulfonylation; keeping it cold kinetically traps the desired product.

-

Q2: My LCMS shows the desired product mass, but the NMR shows a complex aromatic region with missing Fluorine coupling.

Diagnosis: Regio-isomeric

-

Result: You form the 2-amino-4-cyanobenzene-1-sulfonyl chloride (which likely hydrolyzes to the sulfonic acid during workup) or the 2-amino-sulfonamide if the chloride eventually reacts.[1]

-

Solution: Increase the electrophilicity of the sulfur center by using a catalyst like DMAP (4-Dimethylaminopyridine) in catalytic amounts (5-10 mol%).[1] This forms a highly reactive N-sulfonyl pyridinium intermediate that accelerates sulfonylation over

.[1]

Q3: I see a peak at [M - 18]. Is this an impurity?

Diagnosis: Hydrolysis (Sulfonic Acid formation).[1]

Explanation: The sulfonyl chloride has reacted with water instead of your amine. Mass change:

-

Solution:

-

Dry your solvents (DCM or THF) over molecular sieves.[1]

-

Ensure the amine is dry.

-

Order of Addition: Add the sulfonyl chloride last as a solution to the amine/base mixture at 0°C to minimize its residence time in the absence of a nucleophile.

-

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. The Green path is the desired kinetic route. The Red paths are thermodynamic sinks caused by excess heat or amine.

Figure 1: Competing reaction pathways.[1] Path A (Green) is the desired kinetic sulfonylation.[1] Red pathways indicate side reactions driven by excess nucleophile or thermal energy.

Optimized Experimental Protocol

To ensure chemoselectivity for the sulfonamide, follow this "Cold-Dilute-Scavenger" protocol.

Reagents:

-